molecular formula C15H9ClN4S B2715254 (E)-N-(3-chlorophenyl)-1,3-benzothiazole-2-carbohydrazonoyl cyanide CAS No. 327091-06-5

(E)-N-(3-chlorophenyl)-1,3-benzothiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2715254
CAS No.: 327091-06-5
M. Wt: 312.78
InChI Key: SMSORCAUGUQOCQ-DEDYPNTBSA-N
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Description

(E)-N-(3-chlorophenyl)-1,3-benzothiazole-2-carbohydrazonoyl cyanide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring, a carboximidoyl cyanide group, and a 3-chloroanilino substituent, which contribute to its distinct chemical properties and reactivity.

Scientific Research Applications

(E)-N-(3-chlorophenyl)-1,3-benzothiazole-2-carbohydrazonoyl cyanide: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. The presence of a cyanide group could potentially make this compound toxic, and the chloroaniline component is known to be hazardous .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-chlorophenyl)-1,3-benzothiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Carboximidoyl Cyanide Group: The carboximidoyl cyanide group can be introduced through a reaction with cyanogen bromide in the presence of a base such as triethylamine.

    Attachment of 3-chloroanilino Group: The final step involves the nucleophilic substitution of the benzothiazole derivative with 3-chloroaniline under appropriate conditions, such as heating in a polar solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-chlorophenyl)-1,3-benzothiazole-2-carbohydrazonoyl cyanide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chloroanilino group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar solvents like DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazole-2-carboxylic acid derivatives, while reduction may produce benzothiazole-2-carboximidoyl amines.

Comparison with Similar Compounds

(E)-N-(3-chlorophenyl)-1,3-benzothiazole-2-carbohydrazonoyl cyanide: can be compared with other benzothiazole derivatives and carboximidoyl cyanide compounds:

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole ring but differ in their substituents and reactivity.

    Carboximidoyl Cyanide Compounds: Compounds such as N-cyanomethylbenzamide exhibit similar functional groups but differ in their overall structure and properties.

The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2E)-N-(3-chloroanilino)-1,3-benzothiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN4S/c16-10-4-3-5-11(8-10)19-20-13(9-17)15-18-12-6-1-2-7-14(12)21-15/h1-8,19H/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSORCAUGUQOCQ-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=NNC3=CC(=CC=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C(=N/NC3=CC(=CC=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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